molecular formula C7H3ClF3N3 B6215361 1-azido-2-chloro-3-(trifluoromethyl)benzene CAS No. 2732246-52-3

1-azido-2-chloro-3-(trifluoromethyl)benzene

Cat. No.: B6215361
CAS No.: 2732246-52-3
M. Wt: 221.6
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Description

1-Azido-2-chloro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-2-chloro-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 1-chloro-2-nitro-3-(trifluoromethyl)benzene, is reacted with sodium azide under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the azidation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-chloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Azido-2-chloro-3-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-azido-2-chloro-3-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a reactive intermediate, forming stable triazole rings. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The chloro group can also participate in further substitution reactions, making the compound a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

  • 1-Azido-2-chloro-4-(trifluoromethyl)benzene
  • 1-Azido-2-bromo-3-(trifluoromethyl)benzene
  • 1-Azido-2-fluoro-3-(trifluoromethyl)benzene

Uniqueness: 1-Azido-2-chloro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both an azido group and a trifluoromethyl group on the same benzene ring provides a combination of high reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

2732246-52-3

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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